5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core with methoxy, phenyl, and dimethylcarbamate substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamate groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Amino or thio-substituted chromen-4-one derivatives.
Scientific Research Applications
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.
Modulation of Signaling Pathways: Modulating signaling pathways such as MAPK and mTOR, which are involved in cell growth and survival.
Induction of Apoptosis: Inducing apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Known for its anti-inflammatory and antioxidant properties.
5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid: Exhibits similar biological activities but differs in the substitution pattern.
Uniqueness
5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylcarbamate group, in particular, contributes to its potential as a therapeutic agent by enhancing its stability and bioavailability.
Properties
IUPAC Name |
(5-methoxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-13-9-16(23-3)18-14(21)11-15(25-17(18)10-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFWPZJVCAYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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